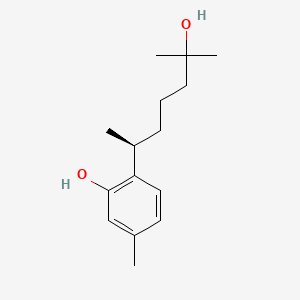

Curcudiol

Description

Historical Context of Natural Product Discovery and Investigation

The investigation of natural products for medicinal purposes has a history spanning millennia, with traditional medicine systems heavily relying on plant and other biological sources. The modern era of natural product research, however, gained significant momentum with the isolation and characterization of potent bioactive molecules, paving the way for the development of numerous life-saving drugs. mdpi.comopenaccessjournals.comscirp.org

Overview of Sesquiterpene Phenols in Marine Organisms

Marine organisms, in particular, have proven to be a prolific source of chemically diverse secondary metabolites, many of which possess unique structural features not commonly found in terrestrial sources. researchgate.nettandfonline.comfrontiersin.org Among these, sesquiterpene phenols represent a significant class of compounds isolated from various marine invertebrates and algae. researchgate.netfrontiersin.orgvjs.ac.vn These molecules are characterized by a fifteen-carbon (C15) terpenoid unit attached to a phenolic core. researchgate.net Marine sponges, gorgonian soft corals, brown macroalgae, and red seagrasses are notable producers of terpenophenolics. researchgate.net

Initial Isolation and Characterization Studies of Curcudiol from Marine Sponges

This compound is a bisabolane-type sesquiterpene phenol (B47542) that was initially isolated and characterized from marine sponges. researchgate.netnih.govcore.ac.uktubitak.gov.tr Specifically, (+)-curcudiol, along with (+)-curcuphenol, was isolated from the marine sponge Didiscus flavus in 1987. researchgate.netnih.gov It has also been found in other Didiscus species, such as Didiscus oxeata, and in sponges belonging to the genera Myrmekioderma and Epipolasis. nih.govcore.ac.uktubitak.gov.trnih.govacs.orgnih.gov The structural elucidation of this compound has been achieved through extensive spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry. core.ac.uktubitak.gov.trtandfonline.com

Significance of this compound within Chemical Biology and Drug Discovery Research

The significance of compounds like this compound lies in their potential to serve as leads for the development of new therapeutic agents and as tools for probing biological processes.

Rationale for Investigating Naturally Occurring Bioactive Compounds

The rationale for investigating naturally occurring bioactive compounds stems from their evolutionary history, which has endowed them with structures optimized for interacting with biological macromolecules. researchgate.netnih.gov This inherent biological relevance makes natural products valuable starting points for the discovery of highly specific and potent modulators of biomolecular function. nih.gov They offer a vast and unique chemical diversity that is often difficult to replicate through synthetic means alone. researchgate.netmdpi.com Historically, natural products and their derivatives have contributed significantly to the pharmacopoeia, forming the basis of many successful drugs across various therapeutic areas. scirp.orgresearchgate.net

Positioning of this compound within the Sesquiterpenoid Class for Research

This compound belongs to the sesquiterpenoid class, a large and diverse group of natural products derived from isoprene (B109036) units. researchgate.netnih.gov Sesquiterpenoids, including those with phenolic structures like this compound, are widely distributed in nature and are known to exhibit a range of biological activities. researchgate.netnih.gov this compound's isolation from marine sponges places it within the context of marine natural products, a domain increasingly recognized for yielding compounds with novel structures and bioactivities. frontiersin.orgfrontiersin.org Its bisabolane (B3257923) skeleton is a common structural motif among sesquiterpene phenols isolated from marine organisms. researchgate.netfrontiersin.orgtubitak.gov.tr Research into this compound contributes to the broader understanding of the chemical diversity and biological potential of marine-derived sesquiterpenoids.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound continues to explore its biological activities and potential applications. Studies have investigated its antifungal and cytotoxic properties, often in conjunction with the related compound curcuphenol. nih.govcore.ac.uk For instance, (+)-curcudiol has been evaluated for antifungal activity against various filamentous fungi. nih.govresearchgate.net Research has also touched upon its potential as an ichthyotoxic and antifouling metabolite. nih.govresearchgate.net

Despite these investigations, several knowledge gaps persist regarding this compound. While some biological activities have been reported, the underlying mechanisms of action are not always fully elucidated. Further detailed research is needed to understand how this compound interacts with specific biological targets at a molecular level. Additionally, comprehensive structure-activity relationship studies specifically focused on this compound and its derivatives are necessary to identify structural features crucial for its observed bioactivities and to guide the rational design of analogues with enhanced properties. The full scope of its potential therapeutic applications and its distribution in various marine organisms also warrant further exploration.

Summary of Published Academic Research on this compound

Published academic research on this compound has largely focused on its identification and characterization from natural sources, as well as investigations into its chemical synthesis and biological properties.

Isolation and Characterization: this compound has been successfully isolated from several species of marine sponges. Notable sources include Didiscus oxeata, Didiscus flavus, Myrmekioderma styx, Myrmekioderma rea, Myrmekioderma gyroderma, and Epipolasis sp. nih.govnih.govknapsackfamily.comnih.govacs.orgacs.orgnih.govmdpi.comunal.edu.coresearchgate.net The identification and structural elucidation of this compound have been achieved through extensive analysis of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). core.ac.ukresearchgate.netscispace.com

Chemical Synthesis: Both racemic (±)-Curcudiol and enantiomerically pure (S)-(+)-Curcudiol have been synthesized. scilit.comscilit.comtandfonline.com Synthetic routes have employed various chemical reactions, with the Reformatsky reaction and hydrogenation being highlighted as key steps in some syntheses. tandfonline.com Enzymatic resolution techniques have also been utilized to achieve enantioselective synthesis of (S)-(+)-Curcudiol. scilit.com

Biological Activities: Research has explored several biological activities of this compound, often in conjunction with studies on the related compound Curcuphenol, which is frequently isolated from the same sources.

Antifungal Activity: Studies have evaluated the antifungal properties of (+)-Curcudiol. It demonstrated partial inhibitory activity against Absidia ramosa. nih.govmdpi.comresearchgate.net However, its antifungal spectrum was observed to be narrower compared to (+)-Curcuphenol. nih.gov Weak antifungal activity against filamentous fungi and Candida albicans has been reported, with a minimum inhibitory concentration (MIC) of 250 μg/mL against Candida albicans. unal.edu.coresearchgate.net

Ichthyotoxic and Antifouling Properties: this compound has been described as possessing ichthyotoxic and antifouling characteristics. nih.govmdpi.com

Cytotoxicity: this compound has been included in cytotoxicity evaluations, often alongside Curcuphenol. While Curcuphenol has shown more potent cytotoxic effects against various cancer cell lines, this compound's activity in these assays is generally less pronounced. core.ac.uknih.govmdpi.comunal.edu.coresearchgate.net An in silico study investigating marine sponge compounds against mucormycosis reported a binding affinity value of -9.8 kcal/mol for (+)-curcudiol. researchgate.net

Antimicrobial Activity: this compound has been mentioned in the context of antimicrobial activity exhibited by extracts from marine sponges, frequently in comparative studies with Curcuphenol. nih.govacs.orgnih.gov

The following table summarizes some key chemical properties of this compound based on published data:

| Property | Value | Source |

| Molecular Formula | C15H24O2 | PubChem nih.gov |

| Molecular Weight | 236.35 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 236.177630004 Da | PubChem nih.gov |

| XLogP3 | 3.74 - 4.02 | PubChem nih.gov, ChEMBL ebi.ac.uk, CMNPD |

| Polar Surface Area | 40.46 Ų | ChEMBL ebi.ac.uk, CMNPD |

| IUPAC Name | 2-[(2S)-6-hydroxy-6-methylheptan-2-yl]-5-methylphenol | PubChem nih.gov |

Identification of Unexplored Research Avenues for this compound

While published research has established this compound's natural occurrence, chemical characteristics, synthesis methods, and some biological activities, several areas remain unexplored and warrant further investigation:

Detailed Mechanism of Action: For the reported biological activities, such as antifungal and cytotoxic effects, the specific molecular mechanisms by which this compound exerts these effects are not extensively detailed in the current literature. Further research is needed to elucidate the cellular targets and biochemical pathways influenced by this compound.

Structure-Activity Relationship (SAR) Studies Focused on this compound: Much of the biological activity research involving this compound is presented in comparison to Curcuphenol. Comprehensive SAR studies specifically centered on modifications to the this compound structure, independent of Curcuphenol analogs, could help identify key structural features responsible for its observed activities and potentially lead to the design of more potent or selective derivatives.

Broader Biological Activity Screening: While some antimicrobial, antifungal, and cytotoxic activities have been noted, a more extensive screening of this compound against a wider range of biological targets, including enzymes, receptors, and various disease models, could reveal novel therapeutic potentials.

In Vivo Studies: The majority of reported biological activity studies appear to be conducted in vitro. Moving to in vivo models would be crucial to assess the bioavailability, metabolism, efficacy, and potential therapeutic applications of this compound in living systems.

Biosynthesis Pathway Elucidation: While this compound is known to be isolated from marine sponges, the detailed biosynthetic pathway within these organisms or their associated microorganisms leading to the production of this compound is an area that could benefit from further investigation.

Ecological Role: The description of this compound as an ichthyotoxic and antifouling metabolite suggests an ecological role in the marine environment. Further research into its function within the sponge ecosystem and its interactions with other marine organisms could provide valuable insights.

Optimization of Production: Exploring methods for optimizing the isolation of this compound from natural sources or improving synthetic yields and enantioselectivity could facilitate further research and potential applications.

Expanding research into these unexplored avenues could significantly enhance the understanding of this compound's potential as a bioactive compound and its role in the natural world.

Structure

3D Structure

Properties

CAS No. |

109028-15-1 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

2-[(2S)-6-hydroxy-6-methylheptan-2-yl]-5-methylphenol |

InChI |

InChI=1S/C15H24O2/c1-11-7-8-13(14(16)10-11)12(2)6-5-9-15(3,4)17/h7-8,10,12,16-17H,5-6,9H2,1-4H3/t12-/m0/s1 |

InChI Key |

TYUONEYWBLIYDF-LBPRGKRZSA-N |

SMILES |

CC1=CC(=C(C=C1)C(C)CCCC(C)(C)O)O |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](C)CCCC(C)(C)O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)CCCC(C)(C)O)O |

Synonyms |

curcudiol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Curcudiol

Total Synthesis Approaches for Curcudiol

Total synthesis of this compound involves constructing the molecule from simpler precursors. Several strategies have been developed for this purpose. One approach to the total synthesis of (±)-Curcudiol, (±)-Curcuphenol, (±)-Curcuhydroquinone, and (±)-Curcuquinone is based on the reaction of methyl 4,5-epoxy-(2E)-pentenoate with methoxytoluenes in the presence of boron trifluoride etherate. researchgate.net Another facile total synthesis of bisabolane (B3257923) sesquiterpenes, including (±)-Curcudiol, has been achieved starting from bromobenzene (B47551) derivatives. mdpi.com, researchgate.net Key steps in this latter approach involve halogen-lithium exchange followed by the addition of isoprenylacetone and reduction of the resulting carbinols. mdpi.com, researchgate.net

Enantioselective Syntheses of this compound

Enantioselective synthesis aims to produce a specific stereoisomer of this compound. A highly enantioselective synthesis of versatile chiral synthons, such as (S)- and (R)-4-aryl-5-hydroxy-(2E)-pentenoate, has been achieved through enzymatic reactions using commercially available lipases. nih.gov These chiral synthons have been applied to the total synthesis of (S)-(+)-Curcudiol. nih.gov Another enantioselective total synthesis of (S)-(+)-Curcudiol, (S)-(+)- and (R)-(-)-Curcuphenol is based on the enzymatic resolution of a primary alcohol possessing one stereogenic center. scilit.com, dntb.gov.ua, scilit.com Lipase-mediated resolution approaches have been employed in the stereoselective synthesis of bisabolane sesquiterpenes, including (+)-Curcudiol, utilizing chiral building blocks obtained from the resolution of racemic acetates. mdpi.com Enantioenriched 2-aryl-propylsulfonylbenzene derivatives have also been demonstrated as valuable building blocks for the enantioselective synthesis of aromatic bisabolane sesquiterpenes, including (+)-Curcudiol. discovery.csiro.au

Facile and Stereoselective Synthetic Pathways for this compound and its Analogs

The development of facile and stereoselective synthetic pathways is crucial for efficient access to this compound and its analogs. One facile synthesis involves the reaction of methyl 4,5-epoxy-(2E)-pentenoate with arenes, leading to the synthesis of (±)-Curcudiol, (±)-Curcuhydroquinone, and (±)-Curcuquinone. researchgate.net, capes.gov.br Stereoselective synthesis of terpenoids has been achieved through lipase-mediated resolution approaches, providing chiral building blocks for the synthesis of (+)-Curcudiol. mdpi.com The total synthesis of (S)-(+)-Curcudiol, (S)-(+)- and (R)-(-)-Curcuphenol based on enzymatic resolution also represents a stereoselective pathway. scilit.com, scilit.com

Computational Chemistry in Guiding this compound Synthesis and Stereochemistry

While direct information on the use of computational chemistry specifically for guiding this compound synthesis and stereochemistry is limited in the provided search results, computational studies have been employed in related areas of organic synthesis and stereochemical determination. For instance, semiempirical calculations of CD spectra have been used in the stereochemical determination of compounds obtained through lipase-catalyzed resolution of α-hydroxymethyl sulfones, which are relevant chiral building blocks in the synthesis of bisabolane sesquiterpenes. dntb.gov.ua This suggests the potential applicability of computational methods in understanding and predicting the stereochemical outcomes of reactions relevant to this compound synthesis.

Semisynthetic Modifications of this compound and Related Sesquiterpenes

Semisynthetic modifications involve chemically transforming naturally occurring this compound or related sesquiterpenes to produce derivatives with potentially altered properties. Semisynthetic studies of natural products are a reliable method for generating derivatives and establishing structure-activity relationships. nih.gov (S)-(+)-Curcuphenol, a related bisabolene (B7822174) sesquiterpenoid often co-occurring with this compound, has been subjected to various chemical transformations to yield semisynthetic derivatives. researchgate.net, researchgate.net

Strategic Chemical Transformations of this compound

Chemical transformations of this compound itself have been reported. Acylation of (S)-(+)-Curcudiol with isonicotinoyl chloride has afforded the ester (S)-(+)-curcudiol-1-O-isonicotinate. acs.org, nih.gov Microbial transformations of (S)-(+)-Curcuphenol have also yielded hydroxylated and oxidized derivatives, some of which are structurally related to this compound, such as (S)-(+)-10β-hydroxythis compound and (S)-(+)-curcudiol-10-one. acs.org, nih.gov

Development of this compound Derivatives for Enhanced Research Utility

The development of this compound derivatives aims to create compounds with enhanced or specific properties for research purposes. Semisynthetic derivatives of (S)-(+)-Curcuphenol, including those structurally related to this compound, have been prepared and evaluated for various biological activities. researchgate.net, frontiersin.org These modifications can involve alterations to the hydroxyl groups or the aliphatic chain of the sesquiterpene skeleton. For example, esterification of Curcuphenol with various carboxylic acids has produced numerous analogs. nih.gov, researchgate.net While the direct synthesis of this compound derivatives for enhanced research utility is less explicitly detailed than for Curcuphenol in the provided results, the strategies employed for Curcuphenol derivatization, such as esterification and oxidation, are applicable to this compound due to their structural similarities. researchgate.net, acs.org, nih.gov, researchgate.net

Synthesis of Chiral Intermediates for this compound Construction

The synthesis of chiral intermediates is a critical aspect in the total synthesis of enantiomerically pure this compound, also known as (S)-(+)-Curcudiol nih.govnih.govmetabolomicsworkbench.org. Achieving high enantioselectivity in the construction of the stereogenic centers present in the this compound structure is paramount for obtaining the desired isomer. Research in this area has focused on employing stereoselective methodologies, including enzymatic resolution and the design and utilization of specific chiral synthons scilit.commdpi.comdntb.gov.uamolaid.comnih.govscilit.com.

Enzymatic Resolution Techniques in this compound Precursor Synthesis

Enzymatic resolution has been demonstrated as an effective strategy for obtaining chiral intermediates crucial for the synthesis of (S)-(+)-Curcudiol scilit.commdpi.comdntb.gov.uanih.govscilit.com. This technique leverages the inherent stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers in a racemic mixture, allowing for the selective transformation of one enantiomer while leaving the other unchanged or reacting at a significantly different rate mdpi.com.

One approach has involved the enzymatic resolution of a primary alcohol possessing a single stereogenic center scilit.comdntb.gov.uanih.gov. This process, often catalyzed by commercially available lipases such as Candida rugosa lipases MY-30 or OF-360, can yield enantioenriched primary alcohols or their corresponding esters nih.gov. For instance, the enzymatic reaction of a racemic 4-aryl-5-hydroxy-(2E)-pentenoate derivative with lipases has been shown to achieve highly enantioselective synthesis of the (S) and (R) forms of this versatile chiral synthon nih.gov.

Another application involves the lipase-mediated resolution of racemic acetate (B1210297) derivatives, such as 5-acetoxy-4-aryl-(2E)-pentenoate mdpi.commdpi.com. Hydrolysis of this racemic compound using lipase (B570770) OF 360 in a diisopropyl ether/water system has successfully provided the corresponding primary alcohol in good enantiomeric purity mdpi.com. This resulting enantioenriched primary alcohol has served as a valuable chiral building block for the subsequent synthesis of (+)-Curcudiol mdpi.commdpi.com. Enzymatic kinetic resolution (EKR) is a process based on the unequal reaction rates of enantiomers catalyzed by an enzyme mdpi.com. While resolution processes typically yield a maximum of 50% of each enantiomer, enzymatic desymmetrization of meso compounds offers a potential alternative with a theoretical yield of up to 100% mdpi.com.

Detailed research findings highlight the effectiveness of specific lipases and reaction conditions in achieving high enantioselectivity in the resolution of this compound precursors. For example, studies have reported obtaining primary alcohols in good enantiomeric purity through lipase-mediated hydrolysis of racemic acetates mdpi.com.

Design of Chiral Synthons for this compound Analogs

The design and synthesis of chiral synthons are fundamental to constructing the stereochemistry of this compound and its analogs molaid.comnih.govdntb.gov.ua. Chiral synthons are enantiomerically pure or enriched building blocks that introduce specific stereogenic centers into the target molecule during synthesis dntb.gov.ua.

In the context of this compound synthesis, versatile chiral synthons possessing a single stereogenic center have been developed molaid.comnih.gov. One notable example is the use of enantioenriched 4-aryl-5-hydroxy-(2E)-pentenoate derivatives nih.gov. These synthons, obtained through enantioselective enzymatic reactions, have been successfully applied in the total synthesis of (S)-(+)-Curcudiol nih.gov.

Beyond enzymatic methods, other asymmetric synthetic strategies contribute to the preparation of chiral intermediates and synthons relevant to this compound. For instance, asymmetric hydrogenation using chiral ligands has been employed as a key step in the synthesis of (S)-Curcudiol dokumen.pub. This method allows for the creation of chiral centers through the stereoselective addition of hydrogen to a prochiral substrate dokumen.pub.

The development of highly stereoselective synthetic routes to versatile chiral synthons is crucial for the efficient and enantioselective total synthesis of complex natural products like this compound molaid.comnih.gov. These synthons serve as foundational units upon which the rest of the molecular structure is built with controlled stereochemistry.

While specific detailed data tables on yields or enantiomeric excesses directly within the search snippets suitable for interactive presentation are limited, the research findings indicate that enzymatic resolution and chiral synthon design are effective strategies for achieving enantioselectivity in this compound synthesis mdpi.comnih.govmdpi.com.

This compound is a bisabolane-type sesquiterpene phenol (B47542), a class of natural products found in various organisms, particularly marine sponges. Research into this compound has primarily focused on its isolation, structural elucidation, and, to some extent, its biosynthesis and natural occurrence.

Biosynthesis and Natural Occurrence Research of Curcudiol

Identification of Curcudiol-Producing Organisms this compound has been isolated from several marine sponge species, highlighting sponges as a significant source of this compound.

Isolation from Specific Marine Sponge Species (e.g., Didiscus flavus, Axynissa sp., Didiscus oxeata) this compound has been successfully isolated from various marine sponges. Notably, (+)-Curcudiol was isolated from the marine sponge Didiscus flavus, collected from both shallow and deep water.tandfonline.comacs.org. It has also been identified in Axynissa sp. from Indonesian waters, where it was found in active fractions during the search for protein kinase inhibitors.google.comkemdikbud.go.iduni-duesseldorf.desysrevpharm.orgmdpi.comcuvillier.demdpi.com. Another significant source is the Jamaican sponge Didiscus oxeata, from which (S)-(+)-Curcudiol has been isolated and subjected to microbial and chemical transformation studies.nih.govacs.orgnih.govacs.orgunal.edu.coresearchgate.netnih.govmdpi.comunal.edu.co. This compound has also been reported in Myrmekioderma rea, Myrmekioderma gyroderma, and Didiscus oxeatus.nih.gov. Additionally, it has been found in Mycale (Arenochalina) sp. from Australia.mdpi.com.

Here is a table summarizing some of the marine sponge species from which this compound has been isolated:

| Sponge Species | Collection Location (if specified) | Citation(s) |

| Didiscus flavus | Bahamas | tandfonline.comacs.orgresearchgate.netnih.govresearchgate.net |

| Axynissa sp. | Ambon, Maluku, Indonesia | google.comkemdikbud.go.iduni-duesseldorf.desysrevpharm.orgmdpi.comcuvillier.demdpi.com |

| Didiscus oxeata | Jamaica, Curaçao | nih.govacs.orgnih.govacs.orgnih.govmdpi.comunal.edu.conih.govunal.edu.co |

| Myrmekioderma rea | nih.gov | |

| Myrmekioderma gyroderma | nih.gov | |

| Mycale (Arenochalina) sp. | Australia | mdpi.com |

| Didiscus sp. | Philippines | researchgate.net |

Ecological and Evolutionary Aspects of this compound Production

Marine sponges, as sessile invertebrates, have developed sophisticated chemical defense systems based on the production of secondary metabolites like this compound to protect themselves from predation, microbial infection, and biofouling researchgate.netencyclopedia.pubird.frgardner-webb.edu. These compounds play a wide range of ecological roles in the marine environment researchgate.netird.fr.

Research suggests that sponge-derived secondary metabolites, including terpenophenolics like this compound and curcuphenol, serve ecological functions such as deterring predation and preventing microbial infection or proliferation on the sponge body researchgate.netird.fr. The production of these compounds is considered a necessary chemical defense for sessile organisms that cannot evade threats physically gardner-webb.edu. The diversity of chemical compounds produced by sponges reflects the diverse types of competition they face, providing insights into the potential functions of these metabolites gardner-webb.edu.

Studies evaluating the biological activities of this compound and related compounds often provide clues about their ecological roles. For example, (+)-curcuphenol and (+)-Curcudiol isolated from Didiscus oxeata were described as ichthyotoxic and antifouling metabolites mdpi.com. Antifungal activity of (+)-curcuphenol and (+)-Curcudiol against several filamentous fungi has also been evaluated mdpi.com. While (+)-curcuphenol inhibited the growth of various fungi, (+)-Curcudiol only partially inhibited the growth of A. ramosa mdpi.com. This suggests a potential role in defense against fungal pathogens or competitors in the marine environment.

The presence of this compound and similar terpenophenolics in different sponge species, and sometimes in other marine organisms or even terrestrial plants (like Baccharis genistelloides for curcuphenol) researchgate.net, highlights potential evolutionary aspects, such as convergent evolution of similar defense mechanisms or the involvement of symbiotic microorganisms in the biosynthesis of these compounds encyclopedia.pubird.fr. The composition of metabolites in sponges can vary geographically uni-duesseldorf.de. The continuous evolution of marine aquaculture techniques for sponges also considers environmental and metabolic factors that influence the production of these metabolites ird.fr.

The ecological significance of marine natural products is a significant area of research, with these compounds mediating interactions between organisms and their environment ird.fr. The production of secondary metabolites like this compound is an evolutionary adaptation that enhances the survival and competitiveness of the producing organism in its ecological niche.

Molecular and Cellular Mechanism of Action Studies of Curcudiol

Investigation of Kinase Inhibition by Curcudiol

Protein kinases play crucial roles in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. nih.govmdpi.comresearchgate.net Natural products from marine sponges have been a source of compounds exhibiting inhibitory activity against protein kinases. nih.govresearchgate.net this compound has been identified as one such compound with kinase inhibitory properties. nih.govkemdikbud.go.id

Focal Adhesion Kinase (FAK) Inhibition Profiling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, proliferation, and survival. nih.govnih.gov Studies have shown that this compound can inhibit the activity of FAK. nih.govkemdikbud.go.id Research on the marine sponge Axynissa sp. from Indonesia led to the identification of this compound as a compound exhibiting FAK inhibition with an IC₅₀ value of 9.2 µg/mL. nih.govkemdikbud.go.id

Src Protein Kinase Inhibition Studies

Src protein kinases are a family of non-receptor tyrosine kinases that play significant roles in signal transduction pathways regulating cell growth, differentiation, migration, and survival. nih.govnih.gov While curcuphenol, a related compound, has shown Src protein kinase inhibition, this compound's primary kinase inhibitory activity reported in some studies is directed towards FAK. nih.govkemdikbud.go.id For comparison, curcuphenol showed Src inhibition with an IC₅₀ value of 7.8 µg/mL. nih.govkemdikbud.go.id

Differential Kinase Selectivity Profiling of this compound vs. Related Compounds

Differential kinase selectivity profiling is important to understand the specific targets of a compound within the complex network of kinases and to assess potential off-target effects. nih.govnih.govresearchgate.netchoderalab.org While detailed broad kinase selectivity profiling data specifically for this compound compared to a wide panel of kinases is not extensively available in the provided search results, the studies on Axynissa sp. highlight a differential inhibitory profile between this compound and the related compound curcuphenol. nih.govkemdikbud.go.id this compound primarily inhibited FAK, while curcuphenol showed inhibition of Src protein kinase. nih.govkemdikbud.go.id This suggests that subtle structural differences between related sesquiterpenoids can lead to differential selectivity towards different kinase targets.

Table 1: Kinase Inhibitory Activity of this compound and Curcuphenol

| Compound | Kinase Inhibited | IC₅₀ Value (µg/mL) | Source Organism |

| (+)-Curcudiol | Focal Adhesion Kinase (FAK) | 9.2 | Axynissa sp. |

| (+)-Curcuphenol | Src Protein Kinase (Src) | 7.8 | Axynissa sp. |

Antimicrobial Activity at the Cellular Level

This compound and related sesquiterpenoids from marine sponges have also been investigated for their antimicrobial properties against various microorganisms, including fungi, yeast, and bacteria. nih.govresearchgate.netacs.org

Studies on Filamentous Fungi and Yeast (e.g., Absidia ramosa, Candida albicans)

Research has evaluated the antifungal activity of this compound against several filamentous fungi and yeast species. nih.govresearchgate.net Studies on the sesquiterpenoids isolated from the marine sponge Didiscus oxeata revealed that this compound only partially inhibited the growth of Absidia ramosa at a concentration of 200 μ g/disc . nih.govresearchgate.net In contrast, the related compound curcuphenol demonstrated a broader antifungal spectrum. nih.govresearchgate.net This suggests that the presence of a double bond in the aliphatic chain of curcuphenol might be important for broader antifungal activity. nih.gov Regarding yeast, while curcuphenol exhibited anti-yeast activity against Candida albicans, this compound showed only weak antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 250 µg/mL. researchgate.netacs.orgnih.gov

Antibacterial Activity Against Specific Strains (e.g., Staphylococcus aureus, MRSA)

The antibacterial activity of this compound has also been explored, including its effects on Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA). acs.orgmdpi.com While some studies highlight the activity of related compounds like curcuphenol against Staphylococcus aureus and MRSA, the direct antibacterial activity of this compound against these specific strains appears to be less pronounced based on the provided information. researchgate.netacs.orgmdpi.com One source mentions that a related compound (identified as 165) showed antibacterial activity against both Staphylococcus aureus and MRSA with MIC values below 20 µM, while another compound (identified as 166, potentially related to this compound) only exhibited weak antifungal activity. researchgate.net This suggests that this compound may have limited direct antibacterial effects against these strains compared to other related marine natural products.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | Activity | Concentration/MIC | Reference |

| Absidia ramosa | Filamentous Fungus | Partially inhibited growth | 200 μ g/disc | nih.govresearchgate.net |

| Candida albicans | Yeast | Weak antifungal activity | MIC = 250 µg/mL | researchgate.netnih.gov |

| Staphylococcus aureus | Bacterium | Limited direct activity (inferred) | Not specified | researchgate.netmdpi.com |

| MRSA | Bacterium | Limited direct activity (inferred) | Not specified | researchgate.netmdpi.com |

Antimalarial Activity in Plasmodium falciparum Strains

Research specifically detailing the antimalarial activity of this compound against Plasmodium falciparum strains and its underlying mechanisms was not identified in the consulted literature. While related compounds or extracts from natural sources containing this compound have been investigated for various biological activities, direct evidence pertaining to this compound's effects on Plasmodium falciparum was not found within the scope of this review phcogj.comnih.govukm.mynih.govpitt.edumdpi.com.

Cellular Target Identification and Pathway Modulation Research

Investigations into the cellular targets of this compound have provided some initial insights into its potential mechanisms at the molecular level acs.org.

Identification of Specific Protein Targets

One specific protein target identified for this compound is focal adhesion kinase (FAK). Studies have shown that this compound can inhibit FAK activity with an IC50 value of 9.2 µg/mL uow.edu.au. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, often implicated in various cellular processes and diseases uow.edu.au.

Downstream Signaling Pathway Analysis

Specific detailed analyses of downstream signaling pathways modulated by this compound following its interaction with identified targets, such as FAK, were not extensively described in the consulted literature nih.govnih.govfrontiersin.organygenes.comembopress.org. Further research is needed to fully elucidate the cascade of events triggered by this compound and their impact on cellular functions.

Investigation of Immunomodulatory Effects at the Cellular Level

Research specifically investigating the immunomodulatory effects of this compound at the cellular level, including its influence on antigen processing and immune escape mechanisms, appears limited in the currently available literature frontiersin.org.

Antigen Processing Pathway Modulation

Direct evidence demonstrating the modulation of antigen processing pathways by this compound was not found in the consulted sources frontiersin.orgnih.govdeshbandhucollege.ac.innih.gov. While studies on related compounds have explored effects on components of the antigen presentation machinery, specific data for this compound in this regard were not identified biorxiv.orgbiorxiv.org.

Immune Escape Mechanism Reversal Studies

Studies specifically detailing the ability of this compound to reverse immune escape mechanisms in cells were not identified acs.orgfrontiersin.orgecancer.orgfrontiersin.org. Research on related natural products has explored the reversal of immune evasion phenotypes, but direct evidence for this compound's involvement in such processes was not found biorxiv.orgbiorxiv.org.

Structure Activity Relationship Sar Investigations of Curcudiol and Its Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic structural modifications of natural products like curcudiol are a common approach to optimize activity and understand SAR. researchgate.netnih.gov Studies on this compound and related sesquiterpene phenols, such as curcuphenol, have involved preparing semisynthetic analogs to evaluate their biological profiles against various targets, including infectious diseases and cancer cell lines. researchgate.netnih.govmedkoo.com

Impact of Aliphatic Chain Double Bonds on Activity

The presence and position of double bonds within the aliphatic chain of terpenoids can influence their biological activity. While information specifically detailing the impact of double bonds in the aliphatic chain of this compound is limited in the provided sources, related studies on curcuphenol suggest that structural features in the aliphatic chain can play a role in activity. For instance, a study comparing (+)-curcuphenol and (+)-curcudiol suggested that the double bond in the aliphatic chain of curcuphenol might be required for its antifungal activity, as (+)-curcudiol only partially inhibited the growth of A. ramosa. nih.gov This indicates that the degree of unsaturation in the aliphatic portion of the molecule can be a factor in determining biological effects.

Role of Hydroxyl Groups in Biological Interactions

Hydroxyl groups are significant functional moieties that can participate in hydrogen bonding and influence a molecule's polarity and interactions with biological targets. Studies on curcuminoids, which share some structural features with this compound, highlight the crucial role of hydroxyl groups in their biological activities, particularly antioxidant effects. researchgate.netnuft.edu.uacurcumin.co.nzresearchgate.netnih.govekb.egresearchgate.net For curcuminoids, the phenolic hydroxyl groups are key contributors to their antioxidant capacity through mechanisms like hydrogen atom abstraction. researchgate.netnih.govnih.gov While direct studies on this compound's hydroxyl groups are less detailed in the provided text, the general importance of hydroxyl groups in the bioactivity of related phenolic compounds suggests they likely play a significant role in this compound's interactions as well. Molecular docking studies on curcumin (B1669340) analogs have indicated that hydroxyl groups can enhance biological activity and are involved in hydrogen bonding interactions with target proteins. orientjchem.orgmdpi.com

Influence of Phenolic Moieties on Bioactivity

The phenolic moiety, a benzene (B151609) ring substituted with a hydroxyl group, is a key structural feature of this compound and is known to contribute to the bioactivity of many natural products. researchgate.net Phenolic compounds, in general, are recognized for their antioxidant properties. researchgate.netnih.govekb.eg For curcuminoids, the phenolic groups are essential for their antioxidant activity and other biological effects. nuft.edu.uacurcumin.co.nzresearchgate.netekb.egmdpi.com The substitution pattern on the phenolic ring can influence activity. mdpi.comminia.edu.eg Studies on curcumin analogs have shown that the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring are crucial for activities like anti-inflammatory and antioxidant effects. researchgate.netnih.govekb.egminia.edu.egmdpi.com Molecular docking studies have also shown interactions involving phenolic groups with target proteins. mdpi.com Given that this compound is a sesquiterpene phenol (B47542), its phenolic moiety is likely a critical determinant of its biological interactions and observed activities. researchgate.netmdpi.comdntb.gov.ua

Computational Approaches to SAR Analysis

Computational methods are increasingly used in conjunction with experimental studies to understand SAR, predict biological activity, and elucidate ligand-target interactions. orientjchem.orgmdpi.com These approaches can provide valuable insights into the molecular properties that govern a compound's behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate a compound's structural or physicochemical properties with its biological activity. orientjchem.org By analyzing a series of compounds and their activities, QSAR models can identify the key molecular descriptors that are important for activity. researchgate.netmdpi.com While specific QSAR studies solely focused on this compound were not prominently detailed in the provided results, QSAR analysis has been applied to related compounds like sesquiterpene lactones and curcuminoids to understand their antiparasitic and other activities. researchgate.netresearchgate.net These studies demonstrate the applicability of QSAR in discerning the structural elements and molecular properties that influence the biological effects of terpenoids and phenolic compounds. researchgate.netresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a larger biological target, such as a protein. nuft.edu.uaorientjchem.orgmdpi.compensoft.netnih.gov These methods can provide information about the binding affinity, the preferred binding site, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. orientjchem.orgmdpi.compensoft.net

Molecular docking studies have been performed with (+)-curcudiol against targets related to mucormycosis, showing favorable binding affinity values. researchgate.netmdpi.comdntb.gov.ua These studies suggest that this compound can interact with specific protein targets, which may underlie its observed biological effects. researchgate.netmdpi.comdntb.gov.ua Molecular dynamics simulations can further explore the stability of the ligand-target complex over time, providing a more dynamic view of the interaction. researchgate.netmdpi.comorientjchem.orgrsc.org Studies on curcumin and its analogs have frequently utilized molecular docking and dynamics simulations to understand their interactions with various biological targets, including enzymes and receptors, providing insights into the molecular basis of their activity and the role of specific functional groups in binding. nuft.edu.uaorientjchem.orgmdpi.compensoft.netnih.govrsc.org

Here is a table of compounds mentioned and their PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 184024 |

| Curcuphenol | 184023 |

| Curcumin | 969 |

| Demethoxycurcumin | 112641 |

| Bisdemethoxycurcumin | 641783 |

Interactive Data Tables (Example based on potential data structure from search results):

While specific detailed data tables for this compound SAR were not directly extractable from the provided snippets in a format ready for interactive presentation, the search results indicate the type of data that would be presented in such tables (e.g., MIC or IC50 values for different analogs against various biological targets). Below is an example of how such data could be structured for an interactive table, based on the description of results found in the search snippets researchgate.netnih.gov:

Example Data Structure: Activity of Curcuphenol Analogs against Mycobacterium tuberculosis (H37Rv)

| Analog | MIC (µM) |

| a | 24.6 |

| c | 41.2 |

| h | 6.90 |

| r | 50.5 |

Example Data Structure: Activity of Curcuphenol Analogs against Leishmania donovani

| Analog | IC50 (µM) | IC90 (µM) |

| d | 4.7 | - |

| f | 0.6 | 40 |

| h | 9.2 | - |

Note: The actual implementation of interactive tables would require a different environment than this text-based interface. The structures above represent the format in which data from research findings on this compound and its analogs would typically be presented.

SAR for Specific Biological Activities

Research efforts have explored the biological activities of this compound and, more extensively, its structural analogs, particularly those derived from curcuphenol, against various biological targets. These investigations aim to identify key structural features responsible for observed potencies and to guide the design of potentially more effective compounds.

SAR for Kinase Inhibitory Potency

Direct and detailed structure-activity relationship studies focusing specifically on the kinase inhibitory potency of this compound were not prominently featured in the consulted literature. While protein kinases are significant targets in drug discovery and some natural products have demonstrated kinase inhibitory activity, the available research primarily discusses the SAR of other compound classes as kinase inhibitors. mdpi.comcas.orgnews-medical.netnih.gov One source mentions this compound and curcuphenol as having broad-spectrum target inhibition potential, which could potentially include kinases, but specific SAR data for this compound in this context was not provided. researchgate.net

SAR for Antimicrobial Efficacy

Studies on the antimicrobial efficacy of compounds related to this compound have largely focused on curcuphenol and its analogs. These analogs have demonstrated varying degrees of activity in antibacterial and antifungal assays. nih.govresearchgate.netresearchgate.net While this compound is found in organisms that produce antimicrobial compounds, detailed SAR specifically for this compound's intrinsic antimicrobial efficacy was not extensively described in the search results. However, the investigation of curcuphenol analogs has provided some insights into the structural features influencing antimicrobial activity within this class of sesquiterpenes. For instance, some analogs of curcuphenol showed good to moderate activity against certain bacteria and fungi. nih.govresearchgate.netresearchgate.net

SAR for Anti-Leishmania and Anti-TB Activities

More detailed SAR investigations have been reported for curcuphenol analogs concerning their activity against Mycobacterium tuberculosis (Mtb) and Leishmania donovani. nih.govresearchgate.netresearchgate.netresearchgate.net These studies evaluated a series of semisynthetic analogs of (S)-(+)-curcuphenol to understand how modifications affect their potency against these pathogens. nih.govresearchgate.net

For anti-TB activity, specific curcuphenol analogs exhibited activity against Mtb. For example, analogs a, c, h, and r showed Mtb inhibitory activity with varying Minimum Inhibitory Concentrations (MICs). nih.govresearchgate.net

For anti-Leishmania activity, curcuphenol itself showed activity against Leishmania donovani. nih.govresearchgate.netresearchgate.net Several curcuphenol analogs demonstrated increased anti-leishmania activity compared to the parent compound. nih.govresearchgate.netresearchgate.net Notably, analog f showed enhanced activity against L. donovani with a low IC50 value. nih.govresearchgate.net

While a clear, comprehensive SAR across all tested analogs for these activities was not always apparent, these studies highlight that structural modifications to the curcuphenol scaffold can influence potency against Mtb and Leishmania donovani. nih.govresearchgate.net The specific structural differences between this compound and curcuphenol, and how these differences might impact the observed activities, would be a subject of further specific SAR studies on this compound itself.

The following table summarizes some of the reported activities for select curcuphenol analogs against Mtb and L. donovani as discussed in the context of SAR studies involving related marine sesquiterpenes:

| Compound (Curcuphenol Analog) | Activity Against Mtb (MIC, μM) | Activity Against L. donovani (IC50, μM) |

| a | 24.6 nih.govresearchgate.net | |

| c | 41.2 nih.govresearchgate.net | |

| f | 0.6 nih.govresearchgate.net | |

| h | 6.90 nih.govresearchgate.net | 9.2 nih.govresearchgate.net |

| r | 50.5 nih.govresearchgate.net | |

| Curcuphenol | 11 nih.govresearchgate.netresearchgate.net |

Preclinical Efficacy Research in Non Human Biological Systems

In Vitro Efficacy Studies Using Cell Lines and Primary Cultures

In vitro studies utilize isolated cells or tissues to investigate the direct effects of a compound on biological processes. This allows for controlled experiments to assess activity at the cellular level.

Cell-based assays are fundamental tools in drug discovery and biological research, used to quantify various cellular responses to a compound. These assays can assess parameters such as cell viability, proliferation, cytotoxicity, and the modulation of specific cellular pathways or functions. emulatebio.comcuriaglobal.comcriver.comlonza.com Curcudiol has been evaluated using cell-based assays to determine its biological activity. For instance, it has been identified as an active compound against HeLa cancer cell lines in studies utilizing the MTT assay. scispace.com Furthermore, this compound has been evaluated for its activity against various in vitro tumor cell lines. researchgate.net Studies have also investigated the antifungal activity of this compound using in vitro methods. scienceopen.commdpi.com

Data Table 1: Summary of Selected In Vitro Efficacy Findings for this compound

| Biological System | Assay Type | Key Finding | Source |

| HeLa cancer cell lines | MTT assay | Identified as an active compound. | scispace.com |

| Various tumor cell lines | In vitro assay | Exhibited activity with an IC50 of 7 µg/ml. | researchgate.net |

| Absidia ramosa (fungus) | Antifungal assay | Partially inhibited growth at 200 µ g/disc . | mdpi.com |

High-throughput screening (HTS) is an automated approach that allows for the rapid testing of large libraries of compounds against a specific biological target or cellular phenotype. evotec.combmglabtech.comwikipedia.org This method is valuable for identifying compounds with desired activities from a large collection. This compound has been among compounds selected for further analysis following initial high-throughput screening, indicating its identification as a potential hit in such screens. google.com HTS facilitates the rapid generation of data to profile the activity of compounds and guide subsequent research. evotec.combmglabtech.com

Mechanism-based cellular assays are designed to investigate the specific molecular pathways or cellular processes through which a compound exerts its effects. These assays can help elucidate how a compound interacts with its biological targets and the downstream consequences of such interactions. While specific detailed mechanism-based studies solely focused on this compound were not extensively detailed in the provided snippets, research on related active compounds often involves investigating mechanisms such as the induction of apoptosis, inhibition of cell migration, or effects on specific enzymes or molecular targets. researchgate.netscielo.brresearchgate.net Cell health assays can also be used to determine the specific mechanism of cell death, such as apoptosis or necrosis. promega.com Studies on marine natural products, including sesquiterpenes like this compound, have employed biochemical assays to investigate mechanisms of action, such as enzyme inhibition or effects on macromolecular synthesis. researchgate.net

High-Throughput Screening for Activity Profiling

In Vivo Efficacy Research in Animal Models (Non-Human)

In vivo studies involve testing compounds in living organisms, typically animal models, to assess their biological effects within a complex physiological system. These studies are essential for evaluating efficacy in a more holistic context than in vitro methods.

The selection of an appropriate animal model is critical for the success and relevance of in vivo research. Models are chosen based on their ability to mimic specific aspects of the human disease or biological process under investigation. cureraredisease.orgmdpi.comresearchgate.netmdpi.com Rodents, such as mice and rats, are frequently utilized as small animal models in preclinical research due to factors including their size, reproductive rate, and genetic similarities to humans for certain disease progressions. cureraredisease.orgmdpi.comresearchgate.netnih.govatlantic-bone-screen.com The development of specific disease-relevant animal models, including genetically modified or induced models, is often necessary to evaluate the efficacy of therapeutic candidates. cureraredisease.orgresearchgate.netatlantic-bone-screen.compharmaron.com While specific details on the selection and development of models solely for this compound were not provided, studies on related compounds and marine natural products with potential antitumor activity have utilized tumor xenograft models in animals. researchgate.netfrontiersin.orgresearchgate.netnih.gov

Evaluating the biological effects of a compound in disease-relevant animal models provides crucial data on its potential efficacy in a living system. This can involve assessing the impact on disease progression, measuring specific biomarkers, and observing physiological changes. Studies involving this compound, often discussed alongside Curcuphenol and its analogues, have indicated effects in preclinical models. researchgate.netfrontiersin.orgresearchgate.net Research on Curcuphenol analogues, which include related sesquiterpenes, has shown the ability to inhibit the growth of highly invasive tumors in preclinical models. researchgate.netfrontiersin.orgresearchgate.net While direct, isolated in vivo efficacy data specifically for this compound was not extensively detailed in the provided information, its presence in studies demonstrating effects of related compounds in animal models suggests its relevance in this area of research. researchgate.netfrontiersin.orgresearchgate.netacs.orgnih.gov In vivo studies generally aim to quantify efficacy and can also assess the distribution of the compound within the organism. cureraredisease.org

Pharmacodynamic Endpoints in Animal Studies

Research specifically detailing the pharmacodynamic endpoints of this compound in animal studies is limited based on the currently available information. While preclinical studies often involve assessing the effects of a compound on biological targets and physiological responses in animal models, comprehensive data on such endpoints for this compound were not prominently found within the scope of this review. Pharmacodynamic studies in animal models are crucial for understanding how a compound interacts with its target and the resulting functional consequences nih.govctdbase.org. These studies can involve evaluating various parameters, including target engagement, functional effects, and downstream physiological changes nih.gov. The selection of appropriate animal models for pharmacodynamic studies is influenced by factors such as the model's responsiveness to the compound, pharmacokinetic profile, and the relevance of the model to the intended biological effect nih.gov.

Ex Vivo Studies Using Animal Tissues

Ex vivo studies, which involve the use of tissues extracted from animals and studied under controlled laboratory conditions, provide valuable insights into the direct effects of a compound on specific tissues or organs. Research involving (+)-Curcudiol has included evaluation of its activity in ex vivo or in vitro test systems, particularly in the context of antifungal properties.

One study investigated the antifungal activity of (+)-Curcudiol isolated from the marine sponge Didiscus oxeata against several filamentous fungi. In this evaluation, (+)-Curcudiol demonstrated partial inhibition of the growth of the fungus Absidia ramosa. However, it did not exhibit activity against other tested fungi, including Fusarium solani, Nodulosporium sp., Phytophthora sp., Trichoderma sp., T. koningii, T. lignorum, T. virgatum, Aspergillus niger, Botrytis cinerea, Cladosporium cucumerinum, Fusarium oxysporum, Penicillium expansum, Rhizopus oryzae, or Trichoderma harzianum.

The following table summarizes the observed antifungal activity of (+)-Curcudiol against the tested fungi:

| Fungus | (+)-Curcudiol Activity |

| Absidia ramosa | Partially inhibited |

| Aspergillus niger | No activity |

| Botrytis cinerea | No activity |

| Cladosporium cucumerinum | No activity |

| Fusarium oxysporum | No activity |

| Penicillium expansum | No activity |

| Rhizopus oryzae | No activity |

| Trichoderma harzianum | No activity |

| Fusarium solani | No activity |

| Nodulosporium sp. | No activity |

| Phytophthora sp. | No activity |

| Trichoderma sp. | No activity |

| T. koningii | No activity |

| T. lignorum | No activity |

| T. virgatum | No activity |

| Trichophyton mentagrophytes | No activity |

Analytical and Bioanalytical Methodologies for Curcudiol Research

Chromatographic Techniques for Isolation and Purification

Chromatography encompasses a range of separation methods based on the differential distribution of compounds between a stationary phase and a mobile phase. miamioh.edu These techniques are fundamental in isolating Curcudiol from complex biological matrices and purifying it for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile or semi-volatile compounds like this compound. miamioh.edu In HPLC, the mixture's components are distributed between a stationary liquid phase bonded to small particles packed in a column and a liquid mobile phase pumped under high pressure. miamioh.edu Reverse phase chromatography, utilizing a non-polar stationary phase and a polar mobile phase (such as water/methanol or water/acetonitrile mixtures), is a common mode. miamioh.edu HPLC coupled with detectors like UV-Vis or photodiode array detectors (PAD) are routine methods in the analysis of curcuminoids, which are structurally related compounds, suggesting their applicability to this compound. nih.gov The selection of the mobile phase is critical for achieving optimal separation. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is primarily used for separating volatile organic compounds. miamioh.edualwsci.comchromtech.com While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility. alwsci.comchromtech.comresearchgate.net Derivatization involves chemically modifying functional groups to make the compound more amenable to GC separation and detection. alwsci.comchromtech.comresearchgate.net This technique is particularly useful for analyzing volatile or semi-volatile compounds in complex matrices. alwsci.com GC is often coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification of separated components. alwsci.comtandfonline.com

Spectroscopic Characterization Methods in Research

Spectroscopic methods involve the interaction of electromagnetic radiation with a sample to obtain information about its structure and properties. These techniques are indispensable for the definitive identification and structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures by providing detailed information about the connectivity and environment of atoms within a molecule. emerypharma.comslideshare.netemory.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for comprehensive structural characterization. emerypharma.com

1D NMR experiments, such as ¹H NMR, provide information on the chemical shifts, multiplicity, coupling constants, and integration of protons, which helps in assigning specific hydrogen atoms within the molecule. emerypharma.com

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), offer more detailed insights into molecular connectivity and spatial relationships. emerypharma.comslideshare.net COSY experiments reveal correlations between coupled protons, while HMBC experiments show correlations between protons and carbons separated by multiple bonds. emerypharma.comslideshare.net These 2D techniques are particularly valuable for resolving overlapping signals in complex molecules and confirming structural assignments made from 1D data. emerypharma.comslideshare.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. youtube.comwikipedia.org Electron ionization (EI) is a common method that produces characteristic fragmentation patterns useful for structural identification. uni-saarland.de The molecular ion peak corresponds to the intact molecule minus an electron, giving its molecular weight. uni-saarland.demsu.edu Fragmentation occurs when energetic molecular ions dissociate into smaller fragments, and the pattern of these fragments can provide clues about the molecule's structure. youtube.comwikipedia.orgmsu.edu Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting selected ions. lcms.cz MS is often coupled with chromatography techniques like HPLC (LC-MS) or GC (GC-MS) to analyze complex mixtures. alwsci.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational absorption patterns in the infrared region of the electromagnetic spectrum. specac.com Different bonds and functional groups absorb IR radiation at specific frequencies, resulting in characteristic peaks in the IR spectrum. specac.com Analyzing the position and intensity of these peaks allows for the identification of functional groups such as hydroxyl (O-H) groups, carbonyl (C=O) groups, and C-O bonds, which are relevant to the structure of this compound. specac.comlibretexts.orgyoutube.com The region below 1500 cm⁻¹, known as the fingerprint region, is unique to each compound and can assist in identification by comparison with reference spectra. specac.comlibretexts.org

Compound Names and PubChem CIDs

Optical Rotation Measurements for Stereochemical Assignment

Optical rotation is a fundamental technique used to characterize chiral compounds, which are molecules that are non-superimposable on their mirror images. wikipedia.org It involves measuring the rotation of plane-polarized light as it passes through a sample of the compound. wikipedia.org This property is a manifestation of optical activity and is exhibited by chiral materials. wikipedia.org The direction and magnitude of the rotation are specific to a particular enantiomer under defined conditions (temperature, solvent, concentration, and wavelength of light). wikipedia.orgsaskoer.ca

For this compound, which possesses stereocenters, optical rotation measurements are crucial for assigning its stereochemistry, meaning the three-dimensional arrangement of atoms in space. saskoer.caresearchgate.netpitt.edu While optical rotation indicates whether a compound is dextrorotatory (+) or levorotatory (-), it does not directly reveal the absolute configuration (R or S) at each stereocenter. saskoer.ca However, when combined with other spectroscopic techniques or by comparing the measured rotation to known values of stereoisomers or related compounds, optical rotation data can provide strong evidence for stereochemical assignments. researchgate.netpitt.edu Some authors have proposed the stereochemistry of this compound based on its biogenetic pathway and correlations with the optical rotation of related compounds. researchgate.net

Quantitative Analysis of this compound in Research Samples

Quantitative analysis of this compound is essential for determining its concentration in various research samples, including those from biological studies (in vitro and in vivo) or natural product extracts. researchgate.netwits.ac.zaijmra.in This involves developing and validating analytical methods that can accurately and reliably measure the amount of this compound present. labmanager.com

Development of Detection and Quantification Assays for in vitro and in vivo Studies

Developing assays for the detection and quantification of this compound in research samples requires selecting appropriate analytical techniques based on the sample matrix and the required sensitivity and specificity. Common techniques used in quantitative analysis include chromatography (such as High-Performance Liquid Chromatography, HPLC, often coupled with detectors like UV or Mass Spectrometry, MS) and spectroscopic methods. tandfonline.com

For in vitro studies, where this compound might be tested on cells or enzymes, assays need to be sensitive enough to quantify the compound in cell culture media or biological buffers. mdpi.comassaygenie.com In vivo studies, which involve living organisms, require methods capable of quantifying this compound in complex biological matrices like plasma, urine, or tissue samples. researchgate.netmdpi.comassaygenie.com These matrices can contain numerous endogenous compounds that might interfere with the analysis, necessitating highly selective methods. labmanager.com The development process involves optimizing sample preparation procedures (e.g., extraction, purification) and instrumental parameters to achieve adequate separation and detection of this compound. labmanager.com High-throughput screening assays, often cell-based, can also be developed to assess the activity or presence of compounds like this compound in a large number of samples. frontiersin.org

Method Validation for Research Applications

Method validation is a critical step after developing a quantitative assay to ensure that it is suitable for its intended purpose. labmanager.comadryan.com Validation confirms the reliability, accuracy, and consistency of the analytical method. labmanager.comelementlabsolutions.com Key validation parameters typically assessed include:

Specificity: The ability of the method to unequivocally assess the analyte (this compound) in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous substances. labmanager.comelementlabsolutions.comeuropa.eu

Accuracy: The closeness of agreement between the value obtained by the method and the true value or an accepted reference value. labmanager.comelementlabsolutions.comeuropa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. labmanager.comelementlabsolutions.comeuropa.eu This can include repeatability (within a short period in the same laboratory) and intermediate precision (within the same laboratory over different days, analysts, or equipment). europa.eu

Linearity and Range: The ability of the method to yield results that are directly proportional to the concentration of the analyte within a defined range. labmanager.comelementlabsolutions.comeuropa.eu The range is the interval between the upper and lower concentrations for which the method has demonstrated a suitable level of linearity, accuracy, and precision. europa.eu

Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest concentration of the analyte that can be reliably detected (LOD) or quantitatively determined with acceptable accuracy and precision (LOQ). adryan.comeuropa.eu

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com

Advanced Research Applications and Methodological Approaches

Omics-Based Investigations of Curcudiol's Biological Impact

Research into the biological impact of natural compounds like this compound often employs omics-based approaches to gain a comprehensive understanding of their effects at the molecular level. While specific detailed transcriptomics and proteomics studies solely focused on this compound are not extensively detailed in the search results, related research on marine natural products and curcuphenol (a related compound) provides context for these methodologies. Metabolomics profiling has been applied in studies involving this compound.

Transcriptomics and Proteomics to Identify Cellular Responses

Transcriptomics and proteomics are powerful tools for identifying global changes in gene and protein expression in response to a compound. Although direct studies on this compound's impact using these methods were not prominently found, related research on marine organisms and natural products highlights the application of these techniques. For instance, transcriptomic analysis has been used to explore toxin diversity in marine organisms and investigate gene expression in the hypobranchial gland of molluscs. researchgate.netflinders.edu.au Proteomic studies, such as those investigating the effects of oleic acid on Candida species, reveal differentially expressed proteins involved in metabolic pathways and virulence, demonstrating the utility of this approach in understanding the cellular targets and mechanisms of bioactive compounds. researchgate.net Given the structural similarity between this compound and curcuphenol, studies on curcuphenol analogues have utilized techniques to assess the expression of genes related to the antigen presentation machinery, such as MHC-I, TAP1, and LMP, at the mRNA level (transcriptomics) and protein level (flow cytometry for surface expression). biorxiv.orgfrontiersin.org This indicates that similar transcriptomic and proteomic approaches could be applied to elucidate this compound's effects on cellular pathways and protein expression profiles.

Metabolomics Profiling in Biological Systems

Metabolomics involves the comprehensive analysis of metabolites within a biological system. This compound itself is listed in metabolomics databases like the Metabolomics Workbench, indicating its inclusion in studies involving metabolite profiling. metabolomicsworkbench.org Research on marine sponge aquaculture towards drug development mentions the use of genomic tools combined with metabolomics to understand the biosynthetic capabilities of microbes associated with sponges. ird.fr While specific details of this compound's metabolomic profile in biological systems were not extensively provided, the listing in metabolomics databases and the general application of metabolomics in marine natural product research suggest that this approach is relevant to understanding how this compound is processed and the metabolic changes it induces in biological systems.

Computational Modeling and Simulation in this compound Research

Computational methods, including molecular modeling and simulation, are increasingly utilized in natural product research to predict biological activities and understand interactions with potential targets. This compound has been a subject of such in silico investigations, particularly in the context of identifying potential therapeutic agents. scispace.commdpi.comurfu.rudntb.gov.uamdpi.comurfu.ruresearchgate.net

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. In the context of this compound, MD simulations have been performed to assess the stability of complexes formed between this compound and target proteins after molecular docking studies. mdpi.comurfu.rudntb.gov.uamdpi.comresearchgate.net For example, MD simulations were used to confirm the stability of docked complexes in a study evaluating marine sponge compounds against mucormycosis. mdpi.comurfu.rudntb.gov.uamdpi.com Analysis of molecular descriptors such as RMSD, RMSF, SASA, Rg, and H-bonds from these simulations provides insights into the dynamic interactions and stability of the ligand-protein complex. dntb.gov.ua

In Silico Prediction of Biological Activities

In silico methods are employed to predict various biological activities and properties of compounds based on their structure. For this compound, these predictions have included potential biological activities and interactions with various protein targets. nih.govresearchgate.netird.frscispace.commdpi.comurfu.rudntb.gov.uamdpi.comurfu.ruresearchgate.net Studies have used programs like PASS online to predict potential biological activities. mdpi.comurfu.ru Molecular docking studies, a key in silico technique, have been extensively applied to investigate the binding affinity of this compound to various fungal proteins, including lanosterol (B1674476) 14 alpha-demethylase, rhizopuspepsin, and CotH3, in the context of antifungal research. mdpi.comurfu.rudntb.gov.uamdpi.com These studies have reported binding affinity values, suggesting potential inhibitory effects against these targets. mdpi.comurfu.rudntb.gov.uamdpi.com In silico methods have also been used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and toxicity risks of compounds, including those structurally related to this compound. scispace.commdpi.comurfu.rudntb.gov.uaresearchgate.net

Here is a data table summarizing some in silico docking results for (+)-Curcudiol against various fungal targets:

| Target Protein | Binding Affinity (kcal/mol) | Reference |

| Lanosterol 14 alpha-demethylase | -11.4 | mdpi.comurfu.rudntb.gov.uamdpi.com |

| Rhizopuspepsin | -5.8 | mdpi.com |

| CotH3 | Not explicitly stated as the best binder for this compound, but part of the study | mdpi.comurfu.rumdpi.com |

| Fungal lipase (B570770) | Part of the study | mdpi.com |

| Exo-1,3-beta-glucan synthase | Part of the study | mdpi.com |

| Mucoricin | Part of the study | mdpi.com |

| RdRp (RNA-dependent RNA polymerase) | Part of the study | mdpi.com |

Note: The table presents binding affinity values reported in the cited research. Lower (more negative) values generally indicate stronger binding affinity.

Novel Delivery Systems for Research Applications (Non-Clinical)

The delivery of hydrophobic compounds like this compound for research purposes can be challenging. While the search results did not provide extensive details specifically on novel non-clinical delivery systems for this compound, research on related curcuminoids highlights the exploration of innovative formulations to improve properties like solubility and bioavailability for research applications. frontiersin.orgbiorxiv.org Studies on curcuminoids have investigated approaches such as edible microparticles or nanoparticles to enhance their delivery and overcome limitations like low water solubility and poor absorption in research settings. frontiersin.orgbiorxiv.org These examples from related compounds suggest that similar strategies involving encapsulation or formulation might be relevant for optimizing the delivery of this compound in various non-clinical research applications, such as in vitro or in vivo studies.

General principles of encapsulation and targeted delivery are widely applied to various bioactive compounds to improve their solubility, stability, bioavailability, and selective delivery to target sites for in vitro and in vivo studies ox.ac.ukijper.orgolemiss.edu. These strategies often involve carriers such as liposomes, nanoparticles, and polymeric systems ijper.orgnih.govnih.govnih.gov. Targeted delivery can be achieved through passive mechanisms like the enhanced permeability and retention (EPR) effect in tumors or active targeting using ligands that bind to specific cell surface receptors ijper.orgnih.gov. Encapsulation technologies, such as soft shell encapsulation and enteric coatings, are also discussed for improving the oral administration and stability of certain compounds google.com.

However, despite the general knowledge of these techniques and the identification of this compound as a natural product with some reported activities, specific research detailing the application of these advanced methodological approaches to this compound for in vitro or in vivo research studies, including specific data tables or detailed findings on its encapsulation efficiency, release profiles, or targeted delivery efficacy, was not found within the scope of this search.

Therefore, a detailed article focusing solely on the encapsulation technologies and targeted delivery strategies specifically for this compound, as outlined in sections 8.3.1 and 8.3.2, cannot be generated with the required depth and inclusion of specific data tables and detailed research findings based on the currently available information.

Future Research Directions and Unanswered Questions for Curcudiol

Exploration of Additional Biological Activities and Mechanistic Pathways

Current knowledge regarding the specific biological activities and underlying mechanisms of Curcudiol is limited. Further research is crucial to uncover its full therapeutic potential and understand how it interacts with biological systems.

Undiscovered Molecular Targets and Ligand-Receptor Interactions